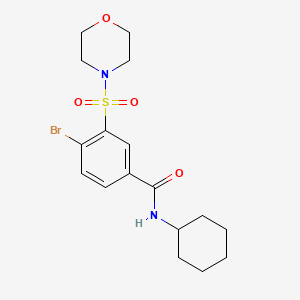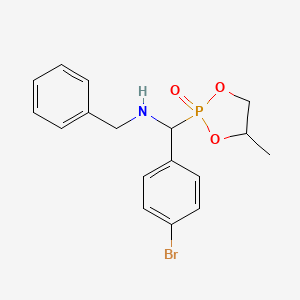![molecular formula C25H18N2O3 B6021382 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide, also known as MNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNB is a fluorescent compound that is commonly used as a probe for detecting protein-protein interactions and for monitoring cellular processes. In
作用機序
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide is a fluorescent compound that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the binding of the compound to the hydrophobic pockets of proteins, which causes a change in the fluorescence intensity of the compound. This change in fluorescence intensity can be used to monitor protein-protein interactions and cellular processes.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. This compound has also been shown to be stable under physiological conditions, which makes it an ideal tool for studying cellular processes in vivo.
実験室実験の利点と制限
One of the main advantages of using 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and cellular processes. This compound is also non-toxic and stable under physiological conditions, which makes it an ideal tool for studying cellular processes in vivo. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for the use of 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide in scientific research. One potential application is in the development of new drugs that target specific protein-protein interactions. This compound could be used as a tool for screening potential drug candidates and for monitoring the activity of these drugs in vivo. Another potential application is in the development of new imaging techniques for studying cellular processes in vivo. This compound could be used as a fluorescent probe for imaging cellular processes in real-time, which could provide valuable insights into the dynamics of these processes. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with 2-hydroxy-1-naphthaldehyde and 2-amino-4-methylphenol in the presence of acetic acid and sulfuric acid. The resulting product is then purified through recrystallization. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe for detecting protein-protein interactions and for monitoring cellular processes. It has been shown to bind to the hydrophobic pockets of proteins, which allows it to be used as a tool for studying protein-protein interactions. This compound has also been used to study the conformational changes of proteins and to monitor the activity of enzymes.
特性
IUPAC Name |
3-methoxy-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c1-29-19-9-4-8-17(14-19)24(28)26-18-12-13-23-22(15-18)27-25(30-23)21-11-5-7-16-6-2-3-10-20(16)21/h2-15H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWIWZMZVRYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)


![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)